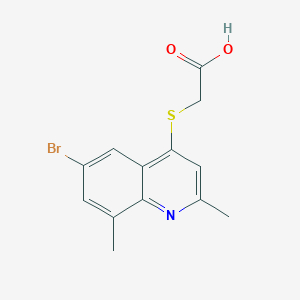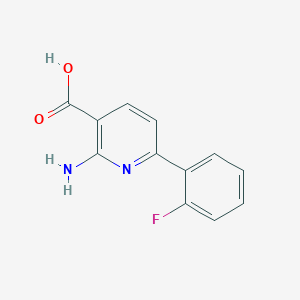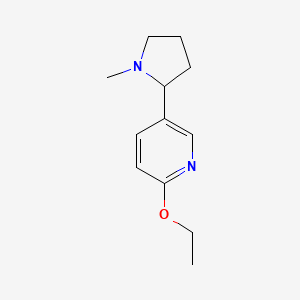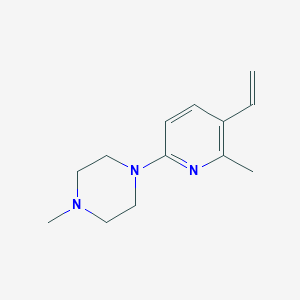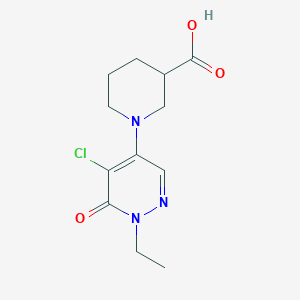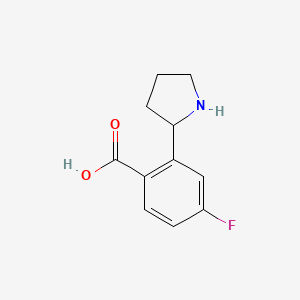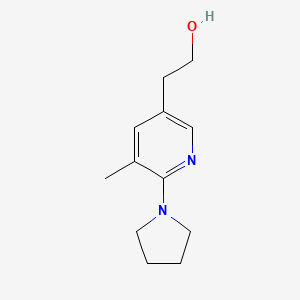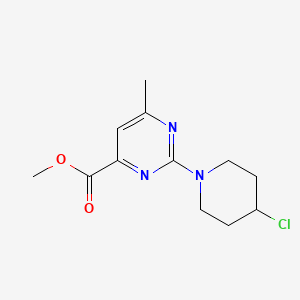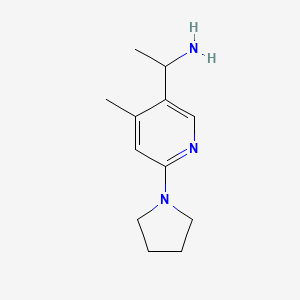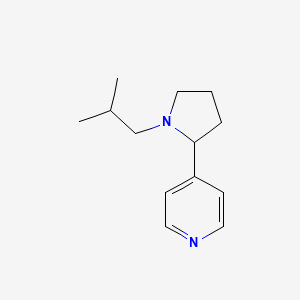
4-(1-Isobutylpyrrolidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Isobutylpyrrolidin-2-yl)pyridine is a versatile small molecule scaffold with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . This compound is characterized by a pyridine ring substituted with a pyrrolidine ring, which is further substituted with an isobutyl group. It is used in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Isobutylpyrrolidin-2-yl)pyridine typically involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which are then oxidized to yield the desired pyridine derivative
Industrial Production Methods
Industrial production methods for this compound may involve the use of Grignard reagents, which are added to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at elevated temperatures to afford substituted pyridines . Additionally, mechanochemically activated magnesium metal can be used for the direct C-4-H alkylation of pyridines with alkyl halides .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Isobutylpyrrolidin-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine or piperidine ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or pyrrolidine rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as alkyl halides or aryl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Pyridine N-oxides: Formed from oxidation reactions.
Dihydropyridines or Piperidines: Formed from reduction reactions.
Substituted Pyridines or Pyrrolidines: Formed from substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-(1-Isobutylpyrrolidin-2-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(1-Isobutylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and non-planarity, which enhances its binding to target proteins . The compound can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
4-(1-Isobutylpyrrolidin-2-yl)pyridine can be compared with other similar compounds, such as:
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.
Pyrrolidine-2-one: A pyrrolidine ring with a ketone group.
Pyrrolidine-2,5-diones: Pyrrolidine rings with two ketone groups.
Prolinol: A pyrrolidine ring with a hydroxyl group.
These compounds share the pyrrolidine ring structure but differ in their functional groups and overall chemical properties, which can lead to different biological activities and applications.
Eigenschaften
Molekularformel |
C13H20N2 |
|---|---|
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
4-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C13H20N2/c1-11(2)10-15-9-3-4-13(15)12-5-7-14-8-6-12/h5-8,11,13H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
AZFOIOPEINNATJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1CCCC1C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



